Cas no 85-64-3 (Phenol,2-methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-)

Phenol,2-methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]- structure
85-64-3 structure
Nome del prodotto:Phenol,2-methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-
Numero CAS:85-64-3
MF:C20H25NO4
MW:343.41680598259
CID:724445
PubChem ID:92732

Phenol,2-methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,2-methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-
    • 5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenol
    • laudanine
    • tritopine
    • Einecs 201-620-6
    • rac-laudanosoline
    • Phenol, 2-methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-
    • 5-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-methoxyphenol
    • UNII-994445H0VB
    • rac-5-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-methoxyphenol
    • 85-64-3
    • (+/-)-LAUDANIDINE
    • PHENOL, 2-METHOXY-5-((1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)-
    • (+/-)-LAUDANINE
    • (R)-Laudanidine
    • Q27893877
    • COCLANOLINE B
    • SMR000156286
    • HMS2216O15
    • LAUDANINE [MI]
    • NCGC00247608-01
    • MLS000574863
    • DL-laudanosoline
    • LAUDANIDINE, (+/-)-
    • HMS3344M15
    • CHEMBL1425007
    • MPYHGNAJOKCMAQ-UHFFFAOYSA-N
    • NS00041023
    • FT-0670744
    • Laudanin
    • DL-Laudanine
    • (RS)-laudanosoline
    • AKOS000278035
    • 2-METHOXY-5-((1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)PHENOL
    • (+-)-laudanosoline
    • DTXSID00871570
    • C17592
    • racemic laudanosoline
    • CHEBI:76103
    • 994445H0VB
    • SCHEMBL679496
    • dl-laudanidine
    • CHEBI:76106
    • L-(+)-Laudanidine
    • Tritopin
    • (S)-Laudanine
    • Laudanidine
    • (+)-Laudanidine
    • (-)-laudanine
    • (-)-Laudanidine
    • Inchi: 1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3
    • Chiave InChI: MPYHGNAJOKCMAQ-UHFFFAOYSA-N
    • Sorrisi: C1(O)=CC(CC2C3=C(C=C(OC)C(OC)=C3)CCN2C)=CC=C1OC

Proprietà calcolate

  • Massa esatta: 343.178
  • Massa monoisotopica: 343.178
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 5
  • Complessità: 421
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 51.2Ų

Proprietà sperimentali

  • Densità: d420 1.26
  • Punto di fusione: 167°
  • Punto di ebollizione: 478.69°C (rough estimate)
  • Punto di infiammabilità: 247.6°C
  • Indice di rifrazione: 1.5614 (estimate)

Phenol,2-methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]- Letteratura correlata

Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd